![molecular formula C24H24N2O3S B298151 N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative that is synthesized using a specific method, and it has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound may also inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. The anti-inflammatory and antioxidant activity of the compound may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide has been found to exhibit unique biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide in lab experiments is its potential to exhibit anti-tumor activity. This makes it a potential candidate for drug discovery and development. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide. One direction is to further explore the mechanism of action of the compound to better understand its anti-tumor, anti-inflammatory, and antioxidant activity. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research can focus on developing novel derivatives of the compound with improved bioavailability and efficacy. Finally, the compound can be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide is synthesized using a specific method that involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde and 2-[(4-methylphenyl)sulfanyl]acetic acid hydrazide. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using column chromatography. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been found to exhibit anti-tumor activity in vitro, and it has been shown to inhibit the growth of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Eigenschaften
Produktname |
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide |
---|---|
Molekularformel |
C24H24N2O3S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C24H24N2O3S/c1-18-8-11-21(12-9-18)30-17-24(27)26-25-15-20-10-13-22(23(14-20)28-2)29-16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,26,27)/b25-15+ |
InChI-Schlüssel |
AMYCUVSSOKBTMU-MFKUBSTISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.